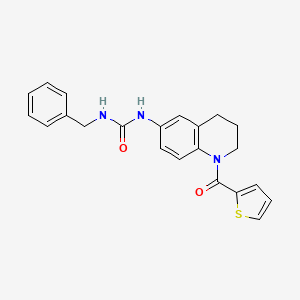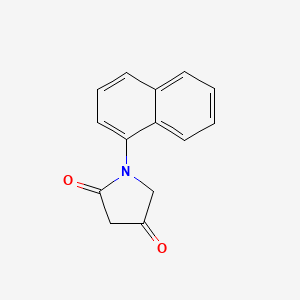
1-Naphthalen-1-ylpyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-1-ylpyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1537687-14-1 . It has a molecular weight of 225.25 . The compound is part of the pyrrolidine family, a group of five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 1-Naphthalen-1-ylpyrrolidine-2,4-dione is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The non-planarity of the ring due to sp3 hybridization allows for increased three-dimensional coverage, a phenomenon called “pseudorotation” .Wissenschaftliche Forschungsanwendungen
Specific Applications
Now, let’s focus on six unique applications:
a. Antimicrobial Agents: Pyrrolidine derivatives exhibit promising antibacterial and antifungal properties. Researchers have explored their potential as novel antimicrobial agents.
b. Anti-inflammatory Compounds: The pyrrolidine scaffold has been investigated for its anti-inflammatory effects. Modulating inflammatory pathways using pyrrolidine-based molecules could lead to therapeutic breakthroughs.
c. Neuroprotective Agents: Given the central nervous system’s vulnerability, pyrrolidine derivatives have been studied as potential neuroprotective agents. Their ability to modulate neuronal function and protect against neurodegenerative diseases is of great interest.
d. Anticancer Agents: Researchers have explored pyrrolidine-based compounds as potential anticancer agents. Their ability to inhibit specific pathways or target cancer cells selectively holds promise.
e. Enantioselective Catalysis: The stereogenicity of pyrrolidine compounds makes them valuable in enantioselective catalysis. They serve as chiral ligands or organocatalysts, enabling efficient asymmetric transformations.
f. Prodrug Design: Pyrrolidine derivatives can be strategically designed as prodrugs to enhance bioavailability, stability, and targeted delivery of active pharmaceutical ingredients.
For more in-depth information, you can explore relevant literature . If you have any further questions or need additional details, feel free to ask!
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-8-14(17)15(9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJDEOTRGBEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

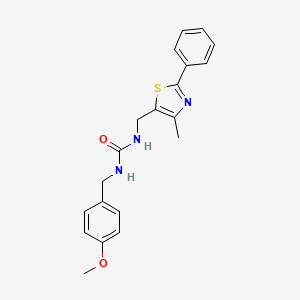
![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)
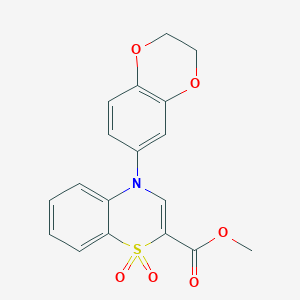
![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)
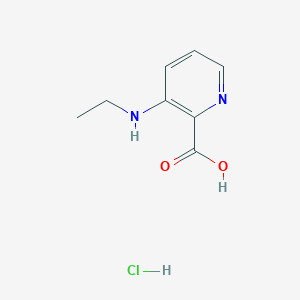
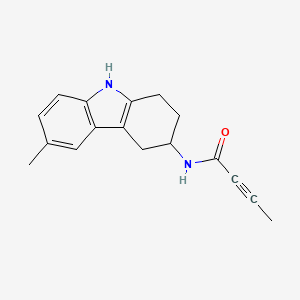
![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)
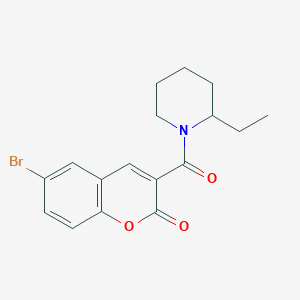
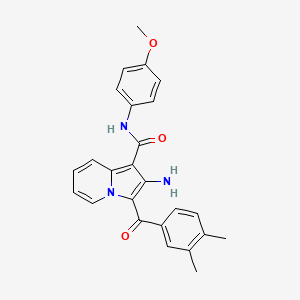
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
